![molecular formula C19H19N5 B6436711 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline CAS No. 2549052-10-8](/img/structure/B6436711.png)
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring and a quinazoline ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Quinazoline is a dual-ring compound that is classified as a diazepine . It’s made up of two fused six-membered rings, one aromatic (a benzene ring) and the other a diazepine .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography . This allows for the determination of the positions of atoms in a crystal and can provide detailed information about the compound’s structure .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, many pyrrolopyrazine derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, compounds containing a pyrrole ring are often highly soluble in water and other polar solvents .Mechanism of Action
Target of Action
The primary target of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is the H+/K±ATPase . This enzyme, also known as the proton pump, is located in the stomach lining and is responsible for the final step in the production of gastric acid.
Mode of Action
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a potent proton pump inhibitor . After oral administration, it selectively enters the stomach lining cells and is converted into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase, irreversibly inhibiting the enzyme . This results in a decrease in gastric acid secretion .
Pharmacokinetics
It is known that the compound is soluble in dmf and dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the action of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a significant reduction in gastric acid secretion . This can provide relief from conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline. For example, the pH of the stomach can affect the activation of the drug. Additionally, factors such as diet and the use of other medications can influence the drug’s absorption and overall effectiveness. The compound should be stored under -20°C in a sealed and dry environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPAVHZJYVPEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.